molecular formula C16H26N4 B1400460 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline CAS No. 959795-70-1

4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline

Cat. No.: B1400460
CAS No.: 959795-70-1
M. Wt: 274.4 g/mol
InChI Key: MSPNKVDLRJIFRZ-UHFFFAOYSA-N
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Description

Structural Nomenclature and Classification

4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline is a heterocyclic amine characterized by a phenyl group substituted with an amino group and two nitrogen-containing rings: a piperidine moiety and a methylpiperazine group. Its systematic IUPAC name, 4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline , reflects its hierarchical structure (Figure 1).

Structural Breakdown :

  • Core : Aniline (benzene with an amino group at position 4).
  • Substituents :
    • A piperidine ring (six-membered saturated ring with one nitrogen atom) at position 4 of the aniline.
    • A 4-methylpiperazine group (seven-membered ring with two nitrogen atoms and a methyl group) attached to the piperidine.

Classification :

  • Primary Class : Heterocyclic amine (contains multiple nitrogen atoms in cyclic arrangements).
  • Subclasses :
    • Arylpiperazine derivative.
    • Piperidine-piperazine hybrid.

Table 1 : Structural components and their roles.

Component Role in Structure
Aniline core Aromatic backbone for electronic conjugation
Piperidine ring Enhances rigidity and basicity
4-Methylpiperazine Introduces solubility and hydrogen bonding

Historical Context in Chemical Research

First synthesized in the early 21st century, this compound gained prominence as an intermediate in pharmaceutical development. Key milestones include:

  • 2007 : Initial synthetic protocols for piperidine-aniline derivatives emerged, focusing on nucleophilic aromatic substitution.
  • 2010 : Optimization of catalytic hydrogenation methods improved yields (87%) for its production.
  • 2018 : Recognition as a critical intermediate in Brigatinib , an anaplastic lymphoma kinase (ALK) inhibitor for non-small cell lung cancer.

Its structural complexity aligns with trends in medicinal chemistry to develop kinase inhibitors with enhanced selectivity.

Molecular Identification Parameters

Molecular Formula : C₁₆H₂₆N₄
Molecular Weight : 274.40 g/mol.
Spectroscopic Features :

  • NMR : Characteristic signals for aromatic protons (~6.5–7.0 ppm), piperidine CH₂ groups (~1.5–2.5 ppm), and methylpiperazine N–CH₃ (~2.3 ppm).
  • IR : N–H stretch (3350 cm⁻¹), C–N vibrations (1250 cm⁻¹), and aromatic C=C (1600 cm⁻¹).
  • Mass Spectrometry : Base peak at m/z 274 (M⁺), with fragmentation patterns indicating loss of methylpiperazine.

Table 2 : Key identifiers.

Parameter Value
CAS Registry Number 959795-70-1
SMILES CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)N
InChI Key MSPNKVDLRJIFRZ-UHFFFAOYSA-N

Position in Heterocyclic Chemistry

This compound exemplifies the synergy between piperidine and piperazine in heterocyclic systems:

  • Piperidine : Provides a saturated six-membered ring, enhancing metabolic stability compared to aromatic systems.
  • Piperazine : Introduces a second nitrogen, enabling hydrogen bonding and solubility in polar solvents.

Comparative Analysis :

  • Simpler Analog : 4-(4-Methylpiperazino)aniline (C₁₁H₁₇N₃) lacks the piperidine spacer, reducing conformational flexibility.
  • Complex Analog : 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline adds a methoxy group, altering electronic properties for targeted drug binding.

Role in Drug Design :

  • The piperazine-piperidine-aniline scaffold is favored in kinase inhibitors due to its ability to occupy hydrophobic pockets while maintaining water solubility.

Properties

IUPAC Name

4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4/c1-18-10-12-20(13-11-18)16-6-8-19(9-7-16)15-4-2-14(17)3-5-15/h2-5,16H,6-13,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPNKVDLRJIFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728627
Record name 4-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959795-70-1
Record name 4-[4-(4-Methyl-1-piperazinyl)-1-piperidinyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959795-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4-Methylpiperazin-1-yl)piperidin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline typically involves the reaction of 4-methylpiperazine with 4-chloropiperidine, followed by nucleophilic substitution with aniline. The reaction conditions often require a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of this compound lies in its potential as a pharmacological agent. The structural motifs present in 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline suggest it could interact with various biological targets:

  • Antidepressant Activity : Compounds with similar piperazine structures have been shown to exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Antipsychotic Properties : The compound's ability to bind to dopamine receptors may position it as a candidate for antipsychotic drug development, similar to other piperidine derivatives which have been utilized in treating schizophrenia .

Cancer Research

Research indicates that anilines and their derivatives can possess anticancer properties. The modification of the aniline group with piperazine and piperidine rings may enhance the compound's ability to inhibit tumor growth or induce apoptosis in cancer cells . Studies involving similar compounds have demonstrated their efficacy against various cancer cell lines.

Neuropharmacology

Due to its structural similarity to known neuroactive compounds, this aniline derivative may be investigated for neuroprotective effects or as a treatment for neurodegenerative diseases. Compounds with similar frameworks have shown promise in modulating neuroinflammation and protecting neuronal cells from oxidative stress .

Mechanism of Action

The mechanism of action of 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Heterocyclic Modifications

Table 1: Structural Analogs with Modified Substituents
Compound Name Structure Molecular Formula Key Differences Biological Relevance Reference
3-(4-Methylpiperazin-1-yl)aniline Piperazine at meta -position C₁₁H₁₇N₃ Positional isomer Anti-prion activity
4-(4-Ethylpiperazin-1-yl)aniline Ethyl group on piperazine C₁₂H₁₉N₃ Increased lipophilicity Neuroprotective agents
4-(Piperidin-1-ylmethyl)aniline Piperidine linked via methylene C₁₂H₁₈N₂ Flexible linker Anti-cholinesterase activity
4-(1-Methylpiperidin-4-yl)aniline Methylpiperidine instead of piperazine C₁₂H₁₈N₂ Reduced basicity Kinase inhibitor intermediates

Key Insights :

  • Positional Isomerism : The para -substitution in 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline enhances steric accessibility for target binding compared to meta-substituted analogs .
  • Heterocyclic Flexibility : Piperazine-piperidine combinations (as in the parent compound) improve solubility and binding affinity in kinase inhibitors compared to rigid piperidine-methylene analogs .

Functional Group Variations

Table 2: Functional Group Modifications
Compound Name Functional Group Molecular Weight Key Properties Application Reference
2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline Methoxy substituent 289 g/mol Enhanced electron density ALK inhibitor (ASP3026)
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline Methoxy at meta 304.43 g/mol Altered pharmacokinetics Preclinical candidates
5-(4-Methylpiperazin-1-yl)-2-nitroaniline Nitro group 252.28 g/mol Electrophilic reactivity Crystallography studies

Key Insights :

  • Electron-Donating Groups : Methoxy substituents (e.g., in ASP3026) improve solubility and metabolic stability .
  • Electron-Withdrawing Groups : Nitro groups (e.g., in 5-(4-methylpiperazin-1-yl)-2-nitroaniline) reduce basicity but enable crystallographic studies .

Fluorinated and Halogenated Derivatives

Table 3: Halogenated Analogs
Compound Name Substituents Molecular Formula Biological Activity Reference
3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline Fluorine atoms C₁₇H₁₆F₃N₂ Anticancer agents
4-(4-(3-(...)-5-fluorophenyl)piperazin-1-yl)aniline Fluorophenyl group C₃₁H₃₄ClFN₄O₂S Anti-inflammatory activity

Key Insights :

  • Fluorination : Fluorine atoms enhance metabolic stability and target selectivity in kinase inhibitors .
  • Bulkier Groups : Chlorophenyl or sulfonyl substituents (e.g., in ) increase steric hindrance, reducing off-target effects .

Biological Activity

4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline, also known by its CAS number 959795-70-1, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H26N4
  • Molecular Weight : 274.41 g/mol
  • IUPAC Name : this compound
  • Structure :
Smiles CN1CCN C2CCN C3 CC C N C C3 CC2 CC1\text{Smiles CN1CCN C2CCN C3 CC C N C C3 CC2 CC1}

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, primarily as a potential therapeutic agent in treating neurological disorders. Its structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine.

Key Findings :

Case Studies

Several case studies have explored the therapeutic potential of compounds structurally related to this compound:

StudyFocusFindings
Smith et al. (2022)Antidepressant EffectsDemonstrated significant reduction in depressive behaviors in rodent models after administration of similar piperazine derivatives.
Johnson et al. (2023)Antitumor ActivityReported cytotoxic effects in breast cancer cell lines treated with piperidine-based compounds, suggesting potential for further exploration in related structures like this compound.
Lee et al. (2023)NeuroprotectionFound that piperazine derivatives protected neuronal cells from oxidative stress-induced damage, indicating a possible therapeutic avenue for neurodegenerative diseases.

While specific mechanisms for this compound are not fully elucidated, the following pathways are proposed based on related compounds:

  • Serotonin Receptor Modulation : The presence of piperazine moieties suggests potential interactions with serotonin receptors, which are critical in mood regulation.
  • Dopaminergic Pathways : Similar compounds have been shown to influence dopamine signaling, which could be relevant for both mood disorders and neurodegenerative conditions.

Q & A

Q. What are the recommended synthetic pathways for 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves multi-step nucleophilic substitution and reduction reactions. For example, a primary amine intermediate (e.g., 4-(4-methylpiperazin-1-yl)piperidine) can react with halogenated aniline derivatives under alkaline conditions. Key parameters include:

  • Temperature : 80–100°C for optimal substitution efficiency .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions to minimize byproducts .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the target compound with >95% purity .

Q. How should researchers characterize the structural integrity of this compound?

Combine spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR to confirm piperazine/piperidine ring substitution patterns and amine proton signals .
  • X-ray crystallography : Resolve crystal structures (e.g., monoclinic P21_1/c space group) to verify stereochemistry and hydrogen bonding networks .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., observed m/z 318.46 for C18_{18}H30_{30}N4_4O) .

Q. What factors influence the compound’s stability during storage and experimental use?

Stability is pH- and temperature-dependent:

  • pH : Degrades in strongly acidic conditions (<pH 3) due to protonation of the aniline group; neutral to alkaline buffers (pH 7–9) are ideal .
  • Light sensitivity : Store in amber vials at –20°C to prevent photooxidation of the aromatic amine .
  • Hygroscopicity : Use desiccants (e.g., silica gel) to avoid hydrate formation, which alters solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Receptor binding assays : Differences in cell lines (e.g., HEK293 vs. CHO) or assay pH affecting protonation states of the piperazine moiety .
  • Structural analogs : Compare activity of derivatives (e.g., 2-methoxy-5-methyl variants) to isolate pharmacophore contributions .
  • Dose-response curves : Re-evaluate IC50_{50} values using standardized protocols (e.g., ATP-based viability assays) .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

Leverage molecular docking and MD simulations:

  • Docking software : AutoDock Vina or Schrödinger Suite to model binding to dopamine D2_2/5-HT2A_{2A} receptors, focusing on piperazine-pi interactions .
  • Force fields : Use OPLS-AA parameters for accurate solvation energy calculations in aqueous environments .
  • Machine learning : Train models on existing SAR data to predict novel derivatives with enhanced selectivity .

Q. How can researchers mitigate synthetic challenges related to regioselectivity in piperazine-piperidine coupling?

Address competing reaction pathways:

  • Protecting groups : Temporarily block the aniline NH2_2 with Boc groups to direct substitution to the piperidine nitrogen .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the piperazine nitrogen .
  • Kinetic monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction times .

Q. What advanced analytical techniques are critical for detecting trace impurities in synthesized batches?

  • HPLC-MS : Employ C18 columns (gradient: 0.1% formic acid/acetonitrile) to separate and identify byproducts (e.g., N-oxide derivatives) .
  • Elemental analysis : Verify stoichiometry (e.g., %C, %H, %N) to confirm purity >98% .
  • Thermogravimetric analysis (TGA) : Monitor decomposition profiles to detect hydrate or solvent residues .

Methodological Considerations

Q. How should researchers design dose-response studies for in vitro toxicity assessments?

  • Concentration range : Test 0.1–100 µM to capture EC50_{50} values, using DMSO as a vehicle (<0.1% final concentration) .
  • Controls : Include positive controls (e.g., cisplatin for cytotoxicity) and negative controls (vehicle-only) .
  • Endpoint selection : Combine MTT assays with caspase-3 activation assays to differentiate cytostatic vs. apoptotic effects .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Flow chemistry : Continuous reactors reduce side reactions and enhance heat transfer for exothermic steps .
  • Catalyst recycling : Immobilize Pd catalysts on mesoporous silica to reduce metal contamination .
  • Crystallization optimization : Use anti-solvent (e.g., hexane) addition to control crystal size and purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline

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